molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No. B047628
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Patent
US06936590B2

Procedure details

A mixture of o-toluic acid (28 g, 206 mmol), iron powder (0.74 g, 13 mmol), and Br2 (42 g, 260 mmol) were stirred at 0° for 2 hr. At this point the reaction, which had proceeded ˜40%, was diluted with 25 mL of CH2Cl2 to facilitate stirring. The reaction was then heated at 45° for 16 hr to drive to completion. Upon cooling, the reaction was diluted with CH2Cl2, washed 2× with 10% NaHSO3, 1× with brine prior to drying over Na2SO4. After removal of the volatiles, the residue comprising a 2:1 mixture of 5-bromo to 3-bromotoluic acid was recrystallized from 95% EtOH to yield 14.4 g of 5-bromo-2-methylbenzoic acid.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0.74 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[C:2]([C:7]([OH:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[Br:11]Br>C(Cl)Cl.[Fe]>[Br:11][C:4]1[CH:5]=[CH:6][C:1]([CH3:10])=[C:2]([CH:3]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Quantity
42 g
Type
reactant
Smiles
BrBr
Name
Quantity
0.74 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred at 0° for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At this point the reaction, which
STIRRING
Type
STIRRING
Details
to facilitate stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated at 45° for 16 hr
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
washed 2× with 10% NaHSO3, 1× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
ADDITION
Type
ADDITION
Details
a 2:1 mixture of 5-bromo to 3-bromotoluic acid
CUSTOM
Type
CUSTOM
Details
was recrystallized from 95% EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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